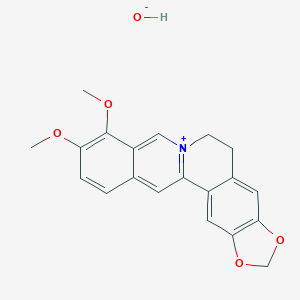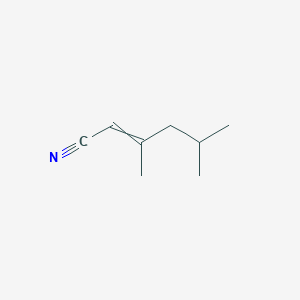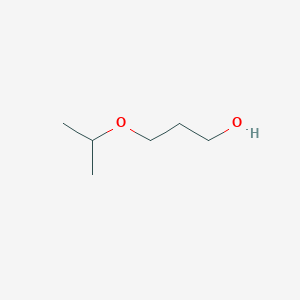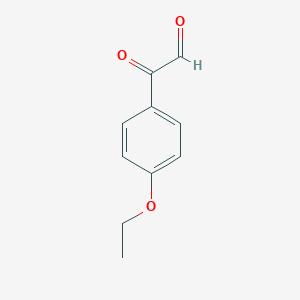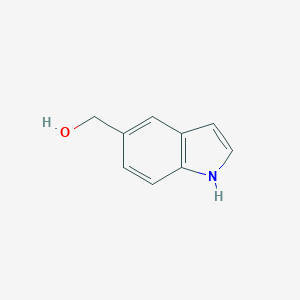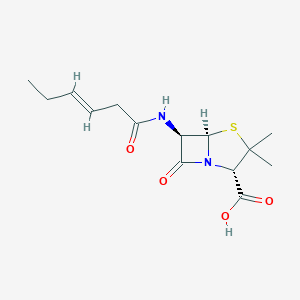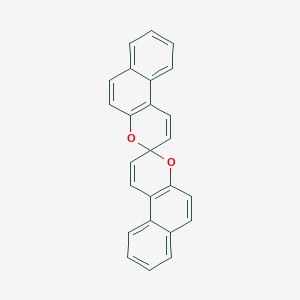
3,3'-Spirobi(3H-naphtho(2,1-b)pyran)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
‘3,3’-Spirobi(3H-naphtho(2,1-b)pyran)’ or ‘SNP’ is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. It is a spiro compound with a naphthalene and pyran ring system, which has unique structural features and properties that make it a promising candidate for various scientific research applications.’
作用机制
The mechanism of action of ‘SNP’ is not fully understood, but it is believed to be due to its ability to interact with metal ions and form metal complexes, which may affect the biological activity of the metal ions. ‘SNP’ may also interact with biological membranes and disrupt their integrity, leading to cell death.
生化和生理效应
‘SNP’ has been reported to exhibit antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the pathogenesis of Alzheimer's disease. Additionally, ‘SNP’ has been reported to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
The advantages of using ‘SNP’ in lab experiments include its unique structural features and properties, which make it a versatile compound for various scientific research applications. It is also relatively easy to synthesize and can be obtained in high yields. However, the limitations of ‘SNP’ include its limited solubility in water, which may affect its biological activity, and its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for the research and development of ‘SNP.’ One direction is to explore its potential applications in the field of nanotechnology, such as its use as a building block for the synthesis of novel nanomaterials. Another direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. Furthermore, the development of new synthetic methods for ‘SNP’ may lead to the discovery of new analogs with improved properties and biological activity.
Conclusion:
In conclusion, ‘3,3’-Spirobi(3H-naphtho(2,1-b)pyran)’ or ‘SNP’ is a promising compound with unique structural features and properties that make it a versatile candidate for various scientific research applications. Its potential applications in the fields of nanotechnology, medicine, and materials science make it an exciting area of research for future studies.
合成方法
The synthesis of ‘SNP’ can be achieved by several methods, including the one-pot reaction of 2-naphthol with cyclic 1,3-diketones in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. Another method involves the reaction of 2-naphthol with cyclic 1,3-diketones in the presence of a Lewis acid catalyst, such as ZnCl2 or AlCl3, under reflux conditions. The yield of ‘SNP’ can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst.
科学研究应用
‘SNP’ has various scientific research applications, including its use as a fluorescent probe for the detection of metal ions, such as Fe3+, Al3+, and Cu2+. It has also been used as a pH sensor due to its pH-dependent fluorescence properties. ‘SNP’ has been reported to exhibit antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Furthermore, it has been used as a photosensitizer in photodynamic therapy for the treatment of cancer.
属性
CAS 编号 |
178-10-9 |
|---|---|
产品名称 |
3,3'-Spirobi(3H-naphtho(2,1-b)pyran) |
分子式 |
C25H16O2 |
分子量 |
348.4 g/mol |
IUPAC 名称 |
3,3'-spirobi[benzo[f]chromene] |
InChI |
InChI=1S/C25H16O2/c1-3-7-19-17(5-1)9-11-23-21(19)13-15-25(26-23)16-14-22-20-8-4-2-6-18(20)10-12-24(22)27-25/h1-16H |
InChI 键 |
XJPKXCFTCNYEKP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4(O3)C=CC5=C(O4)C=CC6=CC=CC=C65 |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4(O3)C=CC5=C(O4)C=CC6=CC=CC=C65 |
其他 CAS 编号 |
178-10-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



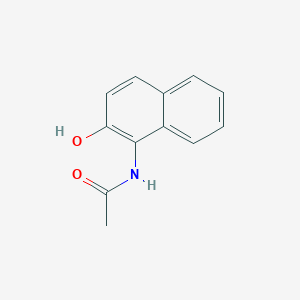
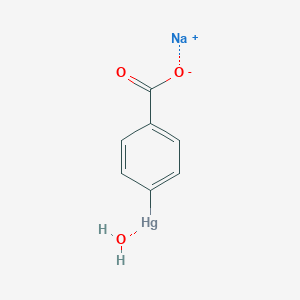
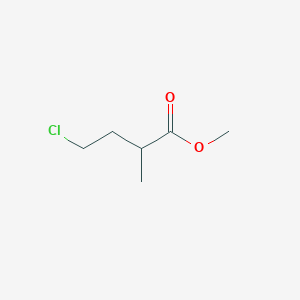
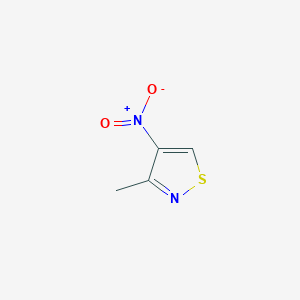
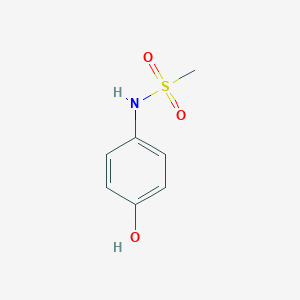
![Hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B86257.png)
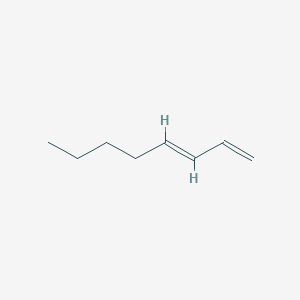
![Benz[cd]indol-2(1H)-one](/img/structure/B86259.png)
